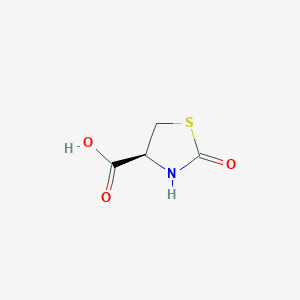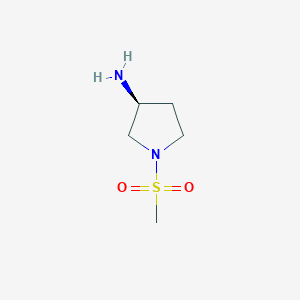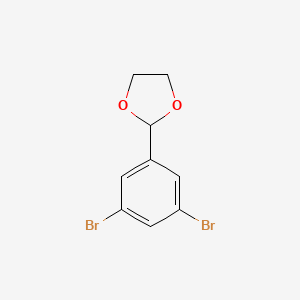
N,N,1,1-Tetramethyl-1-propylsilanamine
Overview
Description
“N,N,1,1-Tetramethyl-1-propylsilanamine” is a compound with the molecular formula C7H19NSi . It is also known by its IUPAC name, N-[dimethyl(propyl)silyl]-N-methylmethanamine . The compound appears as a transparent liquid .
Synthesis Analysis
The compound is generally prepared by means of silicone chemistry . A common method of preparation is by reacting triethylchlorosilane with N,N-dimethylpropylenediamine . Specific procedures can refer to the relevant literature of silicone chemistry .Molecular Structure Analysis
The molecular weight of “N,N,1,1-Tetramethyl-1-propylsilanamine” is 145.32 g/mol . The InChI of the compound is InChI=1S/C7H19NSi/c1-6-7-9(4,5)8(2)3/h6-7H2,1-5H3 , and the InChIKey is HMAKLMDFRBFOAR-UHFFFAOYSA-N . The canonical SMILES is CCCSi©N©C .Physical And Chemical Properties Analysis
“N,N,1,1-Tetramethyl-1-propylsilanamine” is a colorless to pale yellow transparent liquid . It is soluble in some organic solvents, such as ethanol, acetone, but insoluble in water . The compound has a boiling point of about 170-180°C , and a density of about 0.817-0.827g/cm³ .Scientific Research Applications
CO2 Capture and Absorption
N,N,1,1-Tetramethyl-1-propylsilanamine and structurally similar compounds have been explored for their potential in post-combustion CO2 capture. Their acid-base properties and reaction with CO2 to form bicarbonate indicate their usefulness in carbon capture technologies. The equilibrium CO2 solubility measurements and thermodynamic modeling provide insights into optimizing CO2 absorption processes using these compounds (Xiao et al., 2020).
Organic Synthesis and Catalysis
Research into N,N,1,1-Tetramethyl-1-propylsilanamine derivatives has shown their effectiveness as catalysts in organic synthesis, such as the Baylis–Hillman reaction. The stabilization of zwitterionic intermediates by these compounds can significantly accelerate reaction rates, demonstrating their utility in synthetic chemistry (Lee et al., 2004).
Photoluminescence and Material Science
Studies on compounds related to N,N,1,1-Tetramethyl-1-propylsilanamine have contributed to the development of materials with unique photoluminescent properties. These materials, including siloles and disilenes, exhibit promising applications in light-emitting diodes (LEDs) and other optoelectronic devices due to their high fluorescence quantum yields and charge carrier mobilities (Yu et al., 2005).
Nanotechnology and Material Coating
N,N,1,1-Tetramethyl-1-propylsilanamine derivatives have been applied in nanotechnology, particularly in the synthesis and functionalization of nanomaterials. Their incorporation into materials can influence hydrophobicity, surface properties, and the formation of complex structures with potential applications in coatings, sensors, and biocides (Argente-García et al., 2016).
Biodiesel Production and Bioresource Technology
Innovative use of N,N,1,1-Tetramethyl-1-propylsilanamine derivatives as switchable solvents has been explored for lipid extraction from microalgae, enhancing biodiesel production. The ability of these solvents to switch between hydrophilic and hydrophobic states based on CO2 availability offers an efficient and environmentally friendly method for biofuel processing (Cheng et al., 2020).
Safety and Hazards
“N,N,1,1-Tetramethyl-1-propylsilanamine” generally belongs to low-toxic compounds, but still requires safe operation . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical treatment . Avoid inhaling the vapors or dust of the compound to prevent contact with the mouth and digestive tract . During storage and handling, ensure good ventilation and avoid contact with oxidants, acids, and other substances .
Mechanism of Action
Target of Action
N,N,1,1-Tetramethyl-1-propylsilanamine, also known as Silanamine, N,N,1,1-tetramethyl-1-propyl-, is primarily used as a silane coupling agent . Its main targets are the interfaces between organic materials and inorganic materials. It is used to improve the adhesion between these materials, which is commonly utilized in coatings, adhesives, plastics, and other industrial products .
Mode of Action
As a silane coupling agent, this compound forms a bridge between organic and inorganic materials. It interacts with its targets by forming covalent bonds, which results in improved adhesion and compatibility between the two different types of materials .
Biochemical Pathways
It is known that the compound can act as a ligand in transition metal catalyzed reactions . This suggests that it may influence various biochemical pathways depending on the specific reaction context.
Pharmacokinetics
It is known that the compound is soluble in some organic solvents, such as ethanol and acetone, but insoluble in water . This suggests that its bioavailability may be influenced by the presence of these solvents.
Result of Action
The primary result of the action of N,N,1,1-Tetramethyl-1-propylsilanamine is improved adhesion between organic and inorganic materials. This can enhance the performance and durability of various products, such as coatings, adhesives, and plastics .
Action Environment
The action of N,N,1,1-Tetramethyl-1-propylsilanamine is influenced by environmental factors. The compound is relatively stable at room temperature, but may decompose at high temperatures or in the presence of light . It also reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the environmental conditions.
properties
IUPAC Name |
N-[dimethyl(propyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NSi/c1-6-7-9(4,5)8(2)3/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAKLMDFRBFOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20824240 | |
| Record name | N,N,1,1-Tetramethyl-1-propylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20824240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77303-23-2 | |
| Record name | N,N,1,1-Tetramethyl-1-propylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20824240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



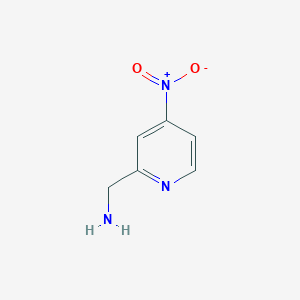
![[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B3154121.png)
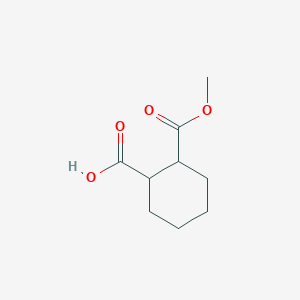
![N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3154140.png)

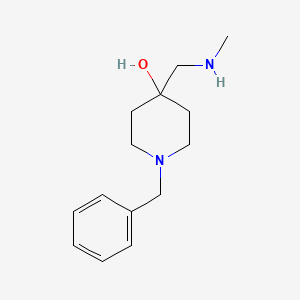
![Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate](/img/structure/B3154160.png)

![N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B3154164.png)
